![molecular formula C10H32O4Si5 B8025498 Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B8025498.png)
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane, also known as 1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethylheptasiloxane, is a silicon-based compound with the molecular formula C₁₄H₄₄O₆Si₇ and a molecular weight of 505.09 g/mol . This compound is characterized by its clear, colorless to almost colorless liquid appearance and is known for its high thermal stability and low reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane typically involves the reaction of dimethylchlorosilane with cyclic siloxanes under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired siloxane bonds . The reaction conditions include maintaining a temperature range of 50-100°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process includes distillation and purification steps to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted siloxanes, depending on the type of reaction and the reagents used .
Scientific Research Applications
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane exerts its effects involves the interaction of its siloxane bonds with various molecular targets . The compound’s stability and low reactivity allow it to form stable complexes with other molecules, facilitating its use in various applications . The pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: A simpler siloxane compound with similar properties but lower molecular weight.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties but similar applications.
Decamethylcyclopentasiloxane: Another cyclic siloxane with comparable stability and reactivity.
Uniqueness
Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane is unique due to its higher molecular weight and the presence of multiple siloxane bonds, which confer enhanced thermal stability and lower reactivity compared to simpler siloxanes . This makes it particularly suitable for applications requiring high-performance materials with specific stability and compatibility requirements .
Properties
IUPAC Name |
bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H32O4Si5/c1-15(2)11-17(5,6)13-19(9,10)14-18(7,8)12-16(3)4/h15-16H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMABSGMMFGVCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H32O4Si5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-83-5 |
Source


|
| Record name | 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=995-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
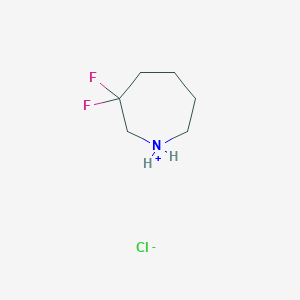
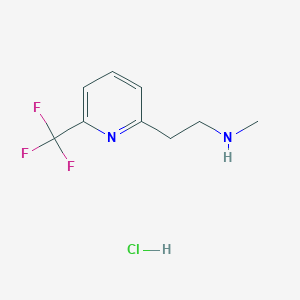

![1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B8025431.png)
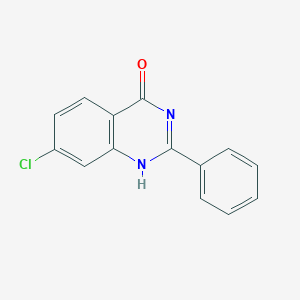
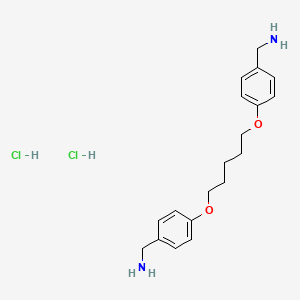

![Ethyl 6-(((5-fluoro-2-hydroxyphenyl)(phenyl)methyl)amino)-1,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8025465.png)
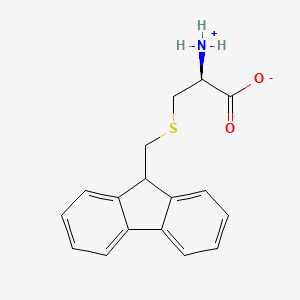
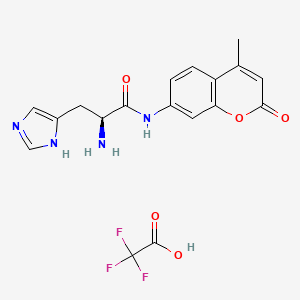
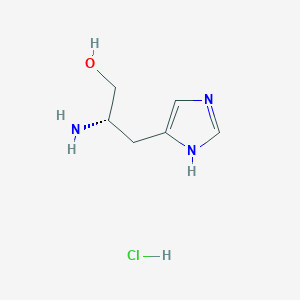
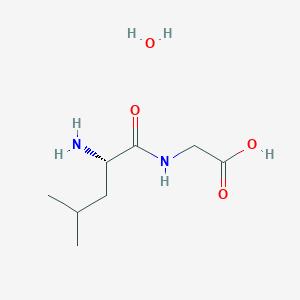

![(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one](/img/structure/B8025517.png)
